molecular formula C7H5BrN4 B13994288 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine

Cat. No.: B13994288
M. Wt: 225.05 g/mol
InChI Key: NFLKBLHZVPTLSC-UHFFFAOYSA-N
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Description

3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine is a chemical compound with the molecular formula C7H5BrN4 and a molecular weight of 225.05 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a 4H-1,2,4-triazol-4-yl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine typically involves the bromination of 5-(4H-1,2,4-triazol-4-yl)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also involve additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-bromo-5-(4H-1,2,4-triazol-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form coordination complexes, which can then participate in various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

3-bromo-5-(1,2,4-triazol-4-yl)pyridine

InChI

InChI=1S/C7H5BrN4/c8-6-1-7(3-9-2-6)12-4-10-11-5-12/h1-5H

InChI Key

NFLKBLHZVPTLSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)N2C=NN=C2

Origin of Product

United States

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